TLR8 agonist 5

Catalog No.
S11249947
CAS No.
M.F
C31H40N6O5
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TLR8 agonist 5

Product Name

TLR8 agonist 5

IUPAC Name

benzyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate

Molecular Formula

C31H40N6O5

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C31H40N6O5/c1-6-40-19-24-35-25-26(22-14-10-11-15-23(22)34-27(25)32)37(24)20-30(2,3)42-17-16-33-28(38)31(4,5)36-29(39)41-18-21-12-8-7-9-13-21/h7-15H,6,16-20H2,1-5H3,(H2,32,34)(H,33,38)(H,36,39)

InChI Key

UXDUNZGDEXDOEZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4N=C2N

TLR8 agonist 5 (CAS 2413016-41-6, MW: 576.69 g/mol) is a highly potent, small-molecule Toll-like receptor 8 (TLR8) agonist specifically engineered for targeted immune activation . Characterized by an EC50 of 20 nM in HEK-Blue hTLR8 assays, it acts as a precise trigger for MyD88-dependent signaling cascades, culminating in NF-κB activation and the robust production of pro-inflammatory cytokines such as IL-12 and TNF-α . Supplied at ≥98% purity, this compound offers exceptional lot-to-lot consistency and predictable DMSO solubility, making it a critical procurement choice for high-throughput screening, vaccine adjuvant formulation, and targeted cancer immunotherapy research where receptor specificity is paramount.

Substituting TLR8 agonist 5 with older-generation or dual-targeting TLR agonists introduces severe confounding variables into assay design and formulation workflows . Common benchmarks like Resiquimod (R848) activate both TLR7 and TLR8, making it impossible to isolate TLR8-specific immune responses—a critical requirement for minimizing off-target reactogenicity in vaccine adjuvant development. Furthermore, legacy TLR8-selective compounds such as Motolimod require significantly higher concentrations (EC50 > 100 nM) to achieve equivalent activation . This higher dosing requirement increases the risk of solvent-induced toxicity in cell cultures, complicates formulation due to solubility limits, and ultimately drives up long-term material costs for large-scale screening programs.

Dosing Efficiency and Workflow Compatibility vs. Legacy Agonists

TLR8 agonist 5 demonstrates high potency, achieving an EC50 of 20 nM in HEK-Blue hTLR8 reporter assays . In contrast, earlier-generation TLR8 agonists like Motolimod typically exhibit EC50 values exceeding 100 nM under similar conditions . This roughly 5-fold increase in potency allows researchers to use significantly lower compound concentrations, thereby reducing the volume of DMSO required in cell culture media and minimizing baseline cytotoxicity.

Evidence DimensionRequired Dosing Concentration (EC50)
Target Compound Data20 nM
Comparator Or BaselineMotolimod (Legacy TLR8 Agonist) at >100 nM
Quantified Difference~5-fold lower concentration required
ConditionsIn vitro HEK-Blue hTLR8 reporter cell assay

Procuring a higher-potency agonist minimizes the required DMSO volume in cell cultures, directly reducing solvent-induced cytotoxicity during high-throughput screening workflows.

Formulation Specificity: Strict TLR8 vs. TLR7/8 Activation

While broad-spectrum imidazoquinolines like Resiquimod (R848) act as dual TLR7/8 agonists, TLR8 agonist 5 is engineered for strict TLR8 selectivity . The use of dual agonists inherently confounds the differentiation of TLR7-mediated versus TLR8-mediated cytokine profiles. By utilizing TLR8 agonist 5, researchers can isolate the TLR8-specific MyD88/NF-κB signaling axis without cross-activation noise .

Evidence DimensionReceptor Target Specificity
Target Compound DataSelective TLR8 activation
Comparator Or BaselineResiquimod (R848) (Dual TLR7/8 activation)
Quantified DifferenceElimination of TLR7-mediated off-target signaling
ConditionsReceptor profiling in human immune cell models

For buyers developing targeted immunotherapies, strict selectivity prevents confounding assay data and reduces the risk of systemic reactogenicity in downstream in vivo models.

Purity-Linked Usability and Stock Formulation Reliability

TLR8 agonist 5 is synthesized and verified to a purity of ≥98% (via HPLC), with a precise molecular weight of 576.69 g/mol (C31H40N6O5) . Compared to crude extracts or less refined analog mixtures (<95% purity) which often contain synthesis byproducts that precipitate in solution, this high-purity solid ensures predictable solubility in standard solvents like DMSO (e.g., 10 mM stock solutions) .

Evidence DimensionLot-to-lot purity and solubility
Target Compound Data≥98% purity, stable 10 mM DMSO stock
Comparator Or BaselineLower-purity analogs (<95%)
Quantified DifferenceReduction in insoluble particulates and assay baseline noise
ConditionsStandard laboratory stock preparation (DMSO)

Procuring a highly pure, easily solubilized compound ensures reproducible formulation across multiple assay batches, minimizing wasted reagents and anomalous data points.

Cancer Immunotherapy Screening

Due to its high potency (EC50 = 20 nM), TLR8 agonist 5 is a precise positive control or combination agent in high-throughput screens evaluating tumor microenvironment modulation and the induction of pro-inflammatory cytokines like IL-12 and TNF-α .

Targeted Vaccine Adjuvant Development

Its strict selectivity for TLR8 over TLR7 makes this compound highly suitable for formulating novel vaccine adjuvants, where avoiding the systemic reactogenicity associated with dual-receptor activation is a critical design parameter .

In Vitro Antiviral Pathway Modeling

The compound's reliable purity (≥98%) and predictable DMSO solubility allow virologists to reproducibly map MyD88-dependent signaling cascades in models of viral ssRNA recognition without the baseline noise caused by crude mixtures .

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

576.30601840 Da

Monoisotopic Mass

576.30601840 Da

Heavy Atom Count

42

Dates

Last modified: 08-08-2024

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